Andrographolid

Übersicht

Beschreibung

This compound is renowned for its diverse pharmacological properties, including anti-inflammatory, antibacterial, antipyretic, antineoplastic, cardioprotective, hepatoprotective, and hypoglycemic activities . It has been extensively used in traditional Chinese medicine for treating various ailments such as upper respiratory tract infections, fever, and sore throat .

In Vivo

In vivo studies of andrographolide have been conducted in animal models to evaluate its potential therapeutic benefits. These studies have shown that andrographolide has anti-inflammatory, anti-tumor, and antioxidant properties. It has also been shown to reduce the severity of certain diseases, such as diabetes and cancer. In addition, andrographolide has been studied for its potential to reduce the risk of cardiovascular disease, as well as its ability to improve cognitive function.

In Vitro

In vitro studies of andrographolide have been conducted to evaluate its ability to interact with various biological systems. These studies have shown that andrographolide can interact with various enzymes and receptors, as well as with DNA and RNA, to modulate gene expression. In addition, andrographolide has been studied for its ability to inhibit the growth of certain cancer cell lines, as well as its potential to induce apoptosis.

Wirkmechanismus

Andrographolide exerts its effects through multiple molecular targets and pathways. It inhibits the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammatory responses . Additionally, it suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) . Andrographolide also modulates the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, contributing to its anti-inflammatory and immunomodulatory effects .

Biologische Aktivität

Andrographolide has been studied for its potential therapeutic benefits. It has been shown to have anti-inflammatory, anti-tumor, and antioxidant properties. In addition, andrographolide has been studied for its potential to reduce the risk of cardiovascular disease, as well as its ability to improve cognitive function.

Biochemical and Physiological Effects

Andrographolide has been shown to interact with various enzymes and receptors, as well as with DNA and RNA, to modulate gene expression. In addition, andrographolide has been shown to inhibit the growth of certain cancer cell lines, as well as its potential to induce apoptosis.

Vorteile Und Einschränkungen Für Laborexperimente

The use of andrographolide in laboratory experiments has both advantages and limitations. The advantages include its low cost, its ease of use, and its ability to be used in a variety of experimental settings. The limitations include its limited availability, its low solubility, and its potential to be toxic at high concentrations.

Zukünftige Richtungen

Future research directions for andrographolide include further evaluation of its potential therapeutic benefits, as well as its potential to interact with various biological systems. Additionally, further research is needed to better understand its mechanism of action, as well as its potential to induce apoptosis and inhibit the growth of certain cancer cell lines. Other potential future research directions include the evaluation of its potential to reduce the risk of cardiovascular disease, as well as its ability to improve cognitive function. Additionally, further research is needed to better understand the pharmacodynamic properties of andrographolide, as well as its potential to be used in combination with other therapeutic agents.

Wissenschaftliche Forschungsanwendungen

Biology: It has been shown to modulate immune responses and inhibit the growth of various cancer cell lines.

Medicine: Andrographolide is used in the treatment of inflammatory diseases, infections, and cancer.

Industry: It is incorporated into pharmaceutical formulations for its therapeutic benefits.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Andrographolide interacts with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB and interferes with the NF-κB binding to the DNA . It also reduces NFAT function in T cells and reduces the phosphorylation of signal transducer and activator of transcription-3 (STAT3) in macrophages .

Cellular Effects

Andrographolide has significant effects on various types of cells and cellular processes. It has been shown to exert anti-inflammatory effects via multiple pathways and multiple targets, mediated by NF-κB, JAK/STAT, T cell receptor, and other signaling pathways . Furthermore, it affects various cellular processes, including vacuole fragmentation, endoplasmic reticulum stress, lipid droplet accumulation, reactive oxygen species levels, and compromised cell integrity .

Molecular Mechanism

Andrographolide exerts its effects at the molecular level through various mechanisms. It has been demonstrated to inhibit the nuclear translocation of the p65 subunit of NF-κB and interferes with the NF-κB binding to the DNA . It also reduces NFAT function in T cells and reduces the phosphorylation of signal transducer and activator of transcription-3 (STAT3) in macrophages .

Temporal Effects in Laboratory Settings

In laboratory settings, andrographolide induces a dose-dependent increase in HO-1 expression in the endothelial cell line EA.hy926 after a 16-hour pre-treatment followed by incubation with TNF-α (1 ng/mL) for 6 hours .

Dosage Effects in Animal Models

In animal models, all tested substances have significant analgesic effects at 4 mg/kg, and the highest potency was seen with andrographolide and its derivatives . Increasing the dose to 8 mg/kg did not increase the analgesic effect .

Metabolic Pathways

Andrographolide may be involved in steroid metabolic processes, negative regulation of MAPK cascade, oxidative stress, and other processes to protect against LPS-induced liver injury .

Transport and Distribution

Innovative delivery systems such as microspheres, liposomes, niosomes, and nanoparticles enhance the bioavailability and target-specific delivery of andrographolide .

Subcellular Localization

One study suggests that andrographolide may localize in the plastid .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Andrographolide can be synthesized through various methods, including extraction from the leaves and stems of Andrographis paniculata. The extraction process typically involves the use of solvents such as ethanol or methanol, followed by purification using chromatographic techniques . Additionally, solid dispersion methods have been employed to enhance the dissolution rate and bioavailability of andrographolide .

Industrial Production Methods: Industrial production of andrographolide involves large-scale extraction from Andrographis paniculata using macroporous adsorption resin methods. The extracted andrographolide is then mixed with fillers, disintegrating agents, and adhesion agents, followed by granulation and tableting to produce andrographolide tablets .

Analyse Chemischer Reaktionen

Types of Reactions: Andrographolide undergoes various chemical reactions, including oxidation, reduction, and substitution. It has been shown to react with glutathione, leading to the formation of products through the addition of SH and NH2 moieties to the α,β-unsaturated lactone .

Common Reagents and Conditions: Common reagents used in the reactions of andrographolide include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve mild temperatures and neutral to slightly acidic pH .

Major Products: The major products formed from the reactions of andrographolide include derivatives with enhanced pharmacological properties, such as increased anti-inflammatory and antibacterial activities .

Vergleich Mit ähnlichen Verbindungen

Andrographolide is unique among its analogs due to its broad spectrum of biological activities. Similar compounds include:

Neoandrographolide: Exhibits anti-inflammatory and anti-infective properties.

14-deoxy-11,12-didehydroandrographolide: Known for its immunostimulatory and anti-atherosclerotic effects.

Andrograpanin: Possesses both anti-inflammatory and anti-infective activities.

Compared to these analogs, andrographolide stands out for its comprehensive therapeutic potential, making it a promising candidate for further research and development.

Eigenschaften

IUPAC Name |

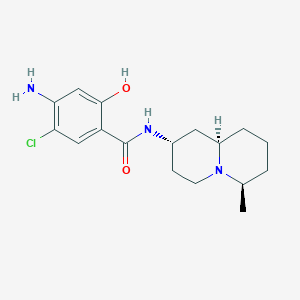

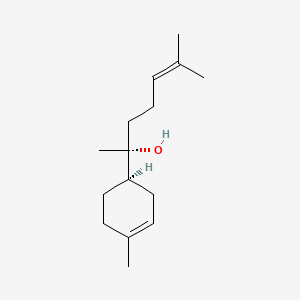

(3E,4S)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O5/c1-12-4-7-16-19(2,9-8-17(23)20(16,3)11-21)14(12)6-5-13-15(22)10-25-18(13)24/h5,14-17,21-23H,1,4,6-11H2,2-3H3/b13-5+/t14-,15-,16+,17-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJKULTULYSRAS-OTESTREVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC(=C)C2CC=C3C(COC3=O)O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2C/C=C/3\[C@@H](COC3=O)O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045980 | |

| Record name | Andrographolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

HMPL-004 acts on multiple cellular targets in the inflammatory signal transduction pathways resulting in suppressed inflammation cytokine expression including TNF-α, IL-1β and IL-6. HMPL-004 was demonstrated to inhibit TNF-α and IL-1β production in cell-based assays. HMPL-004 is also able to inhibit NF-kB activation. NF-kB is a family of transcriptional factors that regulate a wide spectrum of genes critically involved in host defence and inflammation. The mechanism of action of HMPL-004 was further supported in laboratory IBD animal models. Treatment of IBD rats with HMPL-004 caused a significant drop in plasma cytokine concentrations, including TNF-α and IL-1β. | |

| Record name | Andrographolide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05767 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

5508-58-7 | |

| Record name | Andrographolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5508-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Andrographolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005508587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Andrographolide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05767 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Andrographolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[2-[decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylenenaphthyl]ethylidene]dihydro-4-hydroxyfuran-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANDROGRAPHOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/410105JHGR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Andrographolide exert its anti-cancer effects?

A: Andrographolide exhibits multi-faceted anti-cancer effects. Research suggests it induces apoptosis in cancer cells [, ], inhibits cell proliferation [, , ], suppresses angiogenesis [, ], and reduces tumor growth in vivo [, ]. Additionally, it has been shown to enhance the efficacy of radiotherapy in esophageal cancer cells by increasing DNA double-strand breaks and promoting apoptosis [].

Q2: What is the role of NF-κB in Andrographolide's activity?

A: Andrographolide demonstrates anti-inflammatory properties by inhibiting the NF-κB signaling pathway [, , , ]. It covalently binds to the Cys62 residue of the NF-κB p50 subunit, hindering its DNA binding activity and downstream inflammatory responses [].

Q3: Does Andrographolide influence mitochondrial function?

A: Yes, studies suggest Andrographolide can disrupt mitochondrial function in prostate cancer cells, potentially contributing to cell death. It decreases mitochondrial DNA damage, induces mitochondrial membrane depolarization, and increases mitochondrial reactive oxygen species production [].

Q4: How does Andrographolide interact with the immune system?

A: Andrographolide has been shown to activate cytotoxic T lymphocyte responses, leading to enhanced tumor cell killing and increased survival in mice models []. It can also modulate the Th1/Th2/Th17 immune responses in patients with ulcerative colitis, suggesting potential therapeutic benefits for inflammatory bowel diseases [].

Q5: What is the molecular formula and weight of Andrographolide?

A5: Andrographolide has the molecular formula C20H30O5 and a molecular weight of 350.44 g/mol.

Q6: How do structural modifications of Andrographolide affect its activity?

A: Modifications to the Andrographolide structure significantly impact its biological activity. For instance, the presence of a tetrahydrofuran ring and cyclic olefinic bonds, as seen in Isoandrographolide and 14-Deoxyandrographolide, enhances anti-inflammatory activity compared to Andrographolide []. The number and position of double bonds in the lactone ring, as well as the presence of a 14-OH group, influence anti-tumor activity [].

Q7: What strategies are being explored to improve Andrographolide's bioavailability?

A: Due to its low water solubility and bioavailability [, ], several strategies are being investigated to improve Andrographolide delivery. These include microencapsulation using polymers like PVP K30 and HPMC, which was shown to enhance solubility and dissolution rate significantly []. Another approach involves incorporating Andrographolide into ethosomes, which demonstrated improved transdermal delivery and penetration enhancement compared to non-ethosomal formulations [].

Q8: How is Andrographolide metabolized in the body?

A: Andrographolide undergoes extensive metabolism, primarily forming glucuronide conjugates. Research has identified seven glucuronide conjugates of Andrographolide in human urine, indicating its primary metabolic pathway [].

Q9: Does Andrographolide interact with other drugs?

A: Yes, Andrographolide can potentially interact with other drugs. Studies in rats demonstrate that it can increase the systemic exposure of warfarin, likely by inhibiting CYP3A4 or CYP2C9 enzymes involved in warfarin metabolism []. Similar interactions might occur with other drugs metabolized by these enzymes.

Q10: What cell lines are commonly used to study Andrographolide's anti-cancer activity?

A: Researchers have utilized various cancer cell lines to investigate Andrographolide's anti-cancer properties. These include leukemia HL-60 cells [], hepatoma H22 cells [], human gastric cancer cells [], prostate cancer cell lines PC3 and 22RV1 [, , ], human colon cancer cell lines CT26 and HT29 [], and human esophageal cancer cell line ECA109 [].

Q11: What animal models have been used to evaluate Andrographolide's therapeutic potential?

A11: Studies have employed different animal models to assess Andrographolide's therapeutic effects. These include:

- Mouse models: To evaluate its anti-tumor activity against hepatoma H22 [] and its effect on eosinophil granulocytes and cytokine expression in asthma [].

- Rat models: To study its protective effect against alpha-naphthylisothiocyanate-induced cholestatic liver injury [], its influence on warfarin pharmacokinetics [], and its potential as a coadjuvant in sickle cell anemia therapy [].

Q12: What is being done to improve Andrographolide's solubility?

A: Andrographolide's low water solubility presents a challenge for its formulation and bioavailability. One approach to address this involves creating a solid dispersion system with chitosan. This has been shown to increase Andrographolide's solubility by 1.75-fold compared to the pure compound [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

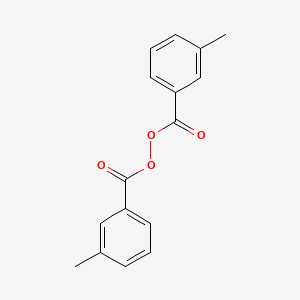

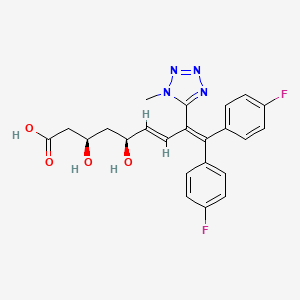

![(4S,6R)-6-[(1E)-4,4-bis(4-fluorophenyl)-3-(1-methyltetrazol-5-yl)buta-1,3-dienyl]-4-hydroxyoxan-2-one](/img/structure/B1667326.png)